CRBN Binding Affinity: Thalidomide Scaffold Shows Measurable but Lower Intrinsic Affinity Versus Pomalidomide and Lenalidomide
The thalidomide scaffold, which forms the CRBN-recruiting moiety of Thalidomide-CH2CONH-C3-COOH, exhibits distinct binding affinity characteristics relative to the more potent IMiD scaffolds pomalidomide and lenalidomide. In competitive fluorescence polarization assays using purified human DDB1-CRBN complex (50 nM) and Cy5-labeled thalidomide probe (20 nM), the thalidomide parent compound demonstrated a Ki of 249.20 nM, compared to 177.80 nM for lenalidomide and 156.60 nM for pomalidomide [1]. In a complementary fluorescence-based thermal shift assay with recombinant CRBN-DDB1, thalidomide showed approximately ten-fold lower binding affinity (IC50 ~30 μM) relative to lenalidomide and pomalidomide (each ~3 μM) [2]. This 1.4-fold to 1.6-fold difference in Ki values (thalidomide versus lenalidomide/pomalidomide) and ~10-fold difference in thermal shift IC50 values provides quantitative justification for scaffold selection: the thalidomide core may be preferable when moderate CRBN engagement is desired, such as when minimizing CRBN-mediated neosubstrate degradation or when excessive E3 ligase recruitment could induce the hook effect [3].
| Evidence Dimension | CRBN-DDB1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Thalidomide (parent scaffold): Ki = 249.20 nM |
| Comparator Or Baseline | Lenalidomide: Ki = 177.80 nM; Pomalidomide: Ki = 156.60 nM |
| Quantified Difference | Thalidomide shows 1.4-fold lower affinity versus pomalidomide; 1.4-fold lower versus lenalidomide |
| Conditions | Competitive fluorescence polarization; human DDB1-CRBN (50 nM) + Cy5-thalidomide (20 nM); mean ± s.d., n = 3 |
Why This Matters
The moderate intrinsic CRBN affinity of the thalidomide scaffold enables tunable E3 ligase recruitment, which is strategically valuable for avoiding hook effect saturation in PROTACs where excessive ternary complex formation paradoxically reduces degradation efficiency.
- [1] Fischer ES, Böhm K, Lydeard JR, et al. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. 2014;512(7512):49-53 (Extended Data Figure 4). View Source
- [2] Lopez-Girona A, Mendy D, Ito T, et al. Direct Binding with Cereblon Mediates the Antiproliferative and Immunomodulatory Action of Lenalidomide and Pomalidomide. Blood. 2011;118(21):738. View Source
- [3] Douglass EF Jr, Miller CJ, Sparer G, Shapiro H, Spiegel DA. A comprehensive mathematical model for three-body binding equilibria. J Am Chem Soc. 2013;135(16):6092-6099. View Source
